molecular formula C14H14N2O3S B5560398 Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate

Cat. No.: B5560398
M. Wt: 290.34 g/mol
InChI Key: GSTBPJFTFPVCCQ-UHFFFAOYSA-N
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Description

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a benzoate moiety linked to a pyrimidine ring, which is further substituted with a methylsulfanyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with 6-methyl-2-(methylsulfanyl)pyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as cesium carbonate and a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzoate and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoate or pyrimidine rings.

Scientific Research Applications

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate: shares similarities with other benzoate esters and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as specific reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-8-12(16-14(15-9)20-3)19-11-6-4-10(5-7-11)13(17)18-2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBPJFTFPVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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